molecular formula C11H10BrFO2S B2743089 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane CAS No. 2411290-01-0

1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane

Cat. No. B2743089
CAS RN: 2411290-01-0
M. Wt: 305.16
InChI Key: FNGKQLGUMQDQCF-UHFFFAOYSA-N
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Description

“1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C11H10BrFO2S and a molecular weight of 305.16. It is related to the class of compounds known as fluoro-bicyclo[1.1.1]pentanes .


Synthesis Analysis

The synthesis of fluoro-bicyclo[1.1.1]pentanes has been developed after more than 20 years of trials . A practical scalable approach has been developed, which involves the incorporation of the core into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring . The key steps in the synthesis of BCP-containing synthetic lipoxin A4 mimetics include a Suzuki coupling, an asymmetric ketone reduction, and a triethylborane-initiated radical bicyclopentylation .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane” is characterized by a bicyclo[1.1.1]pentane core, which is a popular structural motif in natural compounds and synthetic drugs . This core is often used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . They are known to fine-tune the physicochemical properties of organic molecules, adjust the acidity/basicity of the neighboring functional groups, and control the conformation .

Scientific Research Applications

Future Directions

The future directions in the research of “1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane” and related compounds could involve further exploration of their synthesis, properties, and potential applications in various fields such as medicinal chemistry and materials science . The development of methodology for substitution of the bridge positions in BCPs remains an area for future research .

Mechanism of Action

Target of Action

The primary targets of 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11It’s known that bicyclo[111]pentanes (BCPs) represent an important class of bioisosteres with para-substituted aromatic rings . Bioisosteres are compounds or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.

Mode of Action

The exact mode of action of 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11Bcps are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The specific biochemical pathways affected by 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11The suzuki–miyaura coupling reaction, in which bcps are often used, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11The physico-chemical properties of fluoro-bicyclo[111]pentanes have been studied .

Result of Action

The molecular and cellular effects of 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11Bcps are known to be used in the synthesis of various compounds via cooperative photoredox and n-heterocyclic carbene catalysis .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11The success of the suzuki–miyaura coupling reaction, in which bcps are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

1-bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2S/c12-10-5-11(6-10,7-10)16(14,15)9-3-1-8(13)2-4-9/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGKQLGUMQDQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(4-fluorobenzenesulfonyl)bicyclo[1.1.1]pentane

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